molecular formula C11H13NO2 B1631777 Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate CAS No. 681448-82-8

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B1631777
CAS No.: 681448-82-8
M. Wt: 191.23 g/mol
InChI Key: BFTRTDONFTXENB-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with a methyl ester group at the 4-position, making it a valuable scaffold in medicinal chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the Pictet-Spengler reaction, which is a condensation reaction between a phenylethylamine derivative and an aldehyde. This reaction forms an iminium intermediate, which then undergoes cyclization to produce the tetrahydroisoquinoline core . The reaction conditions often include acidic catalysts and can be carried out under mild temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Pictet-Spengler reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the process, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and other derivatives that can be further utilized in medicinal chemistry and drug development .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the methyl ester group, which can influence its biological activity and pharmacokinetic properties .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTRTDONFTXENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172139
Record name 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681448-82-8
Record name 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681448-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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